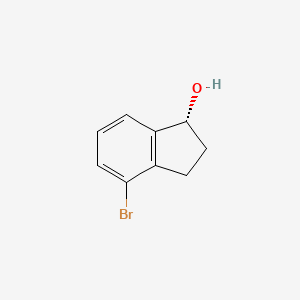

(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol

Description

Significance as a Chiral Molecule and Synthetic Intermediate

The importance of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol stems from two primary molecular features: its chirality and its capacity to serve as a versatile synthetic building block.

Chirality in Synthesis: Chirality is a fundamental property in molecular science, particularly in pharmaceuticals, where the two non-superimposable mirror-image forms (enantiomers) of a drug can have vastly different biological activities. nih.gov More than half of the drugs currently in use are chiral compounds. nih.gov The synthesis of single-enantiomer drugs is therefore a critical objective in medicinal chemistry to ensure safety and efficacy. nih.gov Molecules like this compound, which are produced in a single enantiomeric form, are known as chiral building blocks. They are used as starting materials to impart a specific stereochemistry to a target molecule, controlling the formation of new chiral centers during a synthetic sequence. The (1R)-configured hydroxyl group is pivotal in directing subsequent chemical transformations to achieve a desired stereochemical outcome.

A Versatile Synthetic Intermediate: The compound is typically synthesized via the asymmetric reduction of its prochiral precursor, 4-bromo-2,3-dihydro-1H-inden-1-one. This transformation establishes the key chiral center. The presence of the bromine atom on the aromatic ring provides a reactive "handle" for chemists. This allows for a range of subsequent modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) or nucleophilic aromatic substitution, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks. This dual functionality—a stereodirecting alcohol and a modifiable aromatic ring—makes it a highly useful intermediate for creating a library of complex chiral molecules.

Below are the physicochemical properties of the compound and its direct precursor.

Table 1: Physicochemical Properties

| Property | This compound | 4-bromo-2,3-dihydro-1H-inden-1-one |

|---|---|---|

| CAS Number | 103930-17-0 | 15115-60-3 molport.com |

| Molecular Formula | C₉H₉BrO nih.gov | C₉H₇BrO molport.com |

| Molecular Weight | 213.07 g/mol | 211.06 g/mol |

| Appearance | Solid | Solid |

| Chirality | Chiral (1R configuration) | Prochiral |

Data sourced from publicly available chemical databases.

Historical Context of Chiral Indanol Derivatives in Synthetic Chemistry

The development of asymmetric synthesis, or the ability to selectively produce one enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry. uwindsor.ca Its history traces back to the 19th century with the foundational work of scientists like Louis Pasteur. chiralpedia.com However, it was the development of practical methods for enantioselective synthesis in the latter half of the 20th century that revolutionized the field, a feat recognized with the 2001 Nobel Prize in Chemistry awarded to William S. Knowles, Ryōji Noyori, and K. Barry Sharpless for their work on chirally catalyzed reactions. wikipedia.org

Within this broader history, chiral indanol derivatives have emerged as exceptionally important structures. The rigid indane skeleton provides a well-defined conformational framework that is highly effective for inducing asymmetry in chemical reactions. Perhaps the most celebrated member of this family is cis-1-amino-2-indanol, a molecule that played a pivotal role in the development of one of the first successful HIV protease inhibitors.

The story of cis-1-amino-2-indanol is inextricably linked to the synthesis of Indinavir (B1671876) (marketed as Crixivan®), a landmark drug in the fight against HIV/AIDS developed at Merck. acs.org The complex structure of Indinavir contains five chiral centers, meaning 32 possible stereoisomers exist, yet only one has the desired therapeutic effect. researchgate.net The large-scale, efficient synthesis of this single, correct stereoisomer was a monumental challenge. acs.org

The solution hinged on the use of (1S, 2R)-cis-1-amino-2-indanol as a key chiral building block. researchgate.netnih.gov This molecule not only provided two of the required five stereocenters but also acted as a powerful chiral auxiliary, directing the stereochemical outcome of subsequent reactions to correctly form two other stereocenters in the molecule. acs.orgnih.gov The development of practical, large-scale syntheses of enantiopure cis-1-amino-2-indanol, often starting from indene (B144670) or indanone derivatives, was a critical breakthrough that enabled the production of Indinavir in the metric tons needed to meet patient demand. mdpi.comchimia.chnih.gov This success story solidified the status of the chiral aminoindanol (B8576300) scaffold as a "privileged" structure in medicinal chemistry and asymmetric synthesis. nih.gov Chiral indanols and their derivatives continue to be employed as ligands for asymmetric catalysts and as key structural motifs in the design of new bioactive molecules. whiterose.ac.ukresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(1R)-4-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXQQZNOSYBFTN-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1r 4 Bromo 2,3 Dihydro 1h Inden 1 Ol

Routes from Achiral Precursors

The most common and direct route to (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol originates from the achiral starting material, 4-bromo-2,3-dihydro-1H-inden-1-one. The strategic focus of these syntheses is the enantioselective reduction of the ketone's carbonyl group to introduce a hydroxyl group with a specific (R)-configuration.

The conversion of 4-bromo-2,3-dihydro-1H-inden-1-one to its corresponding chiral alcohol is a key transformation that can be accomplished through various catalytic methods. These methods are designed to deliver a hydride to one specific face of the prochiral ketone, thereby yielding one enantiomer in excess over the other.

Asymmetric catalysis offers powerful tools for the reduction of prochiral ketones, providing access to enantiomerically enriched secondary alcohols through the use of small amounts of a chiral catalyst. These approaches are broadly categorized into metal-based, organoboron-based, and purely organic catalyst systems.

####### 2.1.1.1.1. Oxazaborolidine-Catalyzed Borane (B79455) Reductions

The Corey-Bakshi-Shibata (CBS) reduction is a prominent method for the highly enantioselective reduction of ketones. organic-chemistry.orgwikipedia.org This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, which coordinates with borane (BH₃) as the stoichiometric reducing agent. wikipedia.orgyoutube.com The mechanism involves the formation of a complex between the catalyst, borane, and the ketone. youtube.com The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst, which holds the ketone in a rigid conformation. This conformation sterically favors the delivery of a hydride from a second borane molecule (complexed to the catalyst's nitrogen atom) to one specific face of the carbonyl, thus ensuring high enantioselectivity. organic-chemistry.orgyoutube.com The predictable stereochemical outcome is a hallmark of this method. nih.gov

Table 1: Representative Data for Oxazaborolidine-Catalyzed Ketone Reduction

| Catalyst (mol%) | Reductant | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| (S)-Me-CBS (10) | BH₃-DMS | Acetophenone | 95 | 97 (R) |

| (S)-Bu-CBS (5) | BH₃-THF | 1-Indanone | >99 | 95 (S) |

| (S)-Me-CBS (10) | Borane | 4-Chloro-1-indanone | 92 | 98 (S) |

Note: Data is representative of the CBS reduction methodology on similar aromatic ketone substrates to illustrate typical efficiency and selectivity.

####### 2.1.1.1.2. Transition Metal-Catalyzed Enantioselective Reductions

Transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are highly effective catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. Chiral diphosphine-RuCl₂-1,2-diamine complexes are notably effective for asymmetric ketone hydrogenation, yielding alcohols with high chemo- and enantioselectivity. nih.gov In these reactions, the chiral ligands create a chiral environment around the metal center, which dictates the facial selectivity of hydride delivery to the coordinated ketone substrate.

Asymmetric transfer hydrogenation (ATH) is an alternative that uses readily available hydrogen donors, such as isopropanol (B130326) or formic acid, instead of high-pressure hydrogen gas. organic-chemistry.org Chiral ruthenium complexes are widely used for this transformation, providing a practical and efficient route to chiral alcohols. The choice of chiral ligand is crucial and must often be tailored to the specific ketone substrate to achieve optimal results. nih.gov

Table 2: Representative Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation

| Catalyst System | Hydrogen Donor | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| RuCl₂(S,S)-TsDPEN | HCOOH/NEt₃ | Acetophenone | 95 | 98 (R) |

| RuCl₂[(S)-BINAP] | H₂ (10 atm) | 1-Tetralone | 98 | 96 (S) |

| RuCl₂(R,R)-DPEN | i-PrOH | 1-Indanone | 94 | 99 (S) |

Note: Data is representative of Ru-catalyzed reduction on similar aromatic ketone substrates to illustrate typical efficiency and selectivity.

####### 2.1.1.1.3. Organocatalytic Reduction Systems

Organocatalytic reductions provide a metal-free alternative for the synthesis of chiral alcohols. A common strategy involves biomimetic transfer hydrogenation, which mimics the biological function of the NADH cofactor. princeton.edu In these systems, a Hantzsch ester serves as the hydride source. organic-chemistry.orgmdpi.com The reaction is catalyzed by a chiral small organic molecule, such as a Brønsted acid (e.g., a chiral phosphoric acid) or a chiral amine (e.g., an imidazolidinone). princeton.eduorganic-chemistry.org

The catalyst activates the ketone, typically by forming a hydrogen bond with the carbonyl oxygen or, in the case of amines and α,β-unsaturated systems, by forming a transient iminium ion. princeton.edu This activation lowers the energy barrier for hydride transfer from the Hantzsch ester, and the chiral nature of the catalyst directs the hydride to a specific face of the ketone, resulting in an enantiomerically enriched alcohol product. organic-chemistry.org

Table 3: Representative Data for Organocatalytic Ketone Reduction

| Catalyst (mol%) | Hydride Donor | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral Phosphoric Acid (10) | Hantzsch Ester | 2,2,2-Trifluoroacetophenone | 90 | 92 (R) |

| Imidazolidinone (20) | Hantzsch Ester | Cinnamaldehyde | 95 | 97 (S) |

| Jacobsen Thiourea Catalyst (5) | Hantzsch Ester | β-Nitroacrylate | 92 | 96 (R) |

Note: Data is representative of organocatalytic transfer hydrogenation. While examples often feature α,β-unsaturated systems, the principles extend to other activated ketones.

Biocatalysis leverages enzymes, either as isolated proteins or within whole microbial cells, to perform chemical transformations with exceptional selectivity under mild conditions. Ketoreductases (KREDs) are a class of oxidoreductase enzymes that are highly efficient at catalyzing the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. nih.gov These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the source of hydride.

For practical applications, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase enzyme, to recycle the expensive cofactor. Biocatalytic reductions are known for their near-perfect enantioselectivity (often >99% ee) and high conversion rates, making them an attractive option for industrial-scale synthesis of chiral intermediates. nih.gov

Table 4: Representative Data for Biocatalytic Ketone Reduction

| Biocatalyst | Cofactor System | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

| Ketoreductase (KRED) | NADPH / Isopropanol | 1-(4-Fluorophenyl)ethanone | >99 | >99 (S) |

| Recombinant E. coli | Glucose / GDH | 1-Phenyl-2-nitro-1-ethanone | >99 | 95 (R) |

| Lactobacillus paracasei | Glucose | 4-Methoxyacetophenone | 98 | >99 (S) |

Note: Data is representative of biocatalytic reductions on various aromatic ketones, demonstrating the high selectivity achievable with enzymatic methods.

Asymmetric Catalytic Reduction Approaches

Stereoselective Halogenation and Subsequent Hydroxylation of Indene (B144670) Derivatives

One potential pathway to this compound involves the stereoselective functionalization of indene, a readily available starting material. This approach hinges on the controlled introduction of both a bromine atom at the C4 position and a hydroxyl group at the C1 position with the correct stereochemistry.

The direct stereoselective bromination and hydroxylation of the indene core in a single step to achieve the desired product is challenging. A more common strategy involves a multi-step sequence. This can begin with the bromination of indene, which typically yields a mixture of isomers. Subsequent steps would then be required to introduce the hydroxyl group stereoselectively and resolve the desired enantiomer.

A plausible, though not explicitly detailed in readily available literature for this specific molecule, synthetic sequence could involve an initial bromination of indene, followed by an asymmetric dihydroxylation or a related stereoselective oxidation of the double bond. Subsequent chemical manipulations would then be necessary to install the hydroxyl group at the C1 position and achieve the final target. The success of such a strategy would be highly dependent on the regioselectivity of the initial bromination and the stereocontrol exerted in the subsequent hydroxylation step.

Enantioselective Synthesis Strategies

To circumvent the challenges of separating enantiomers produced in racemic syntheses, enantioselective strategies are paramount. These methods aim to directly produce the desired (1R)-enantiomer in high purity. Key approaches include enzymatic kinetic resolution of racemic mixtures and the use of chiral auxiliaries to guide diastereoselective transformations.

Enzymatic Kinetic Resolution of Racemic Mixtures

Enzymatic kinetic resolution is a powerful technique that utilizes the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. This is typically achieved through a reaction where one enantiomer reacts significantly faster than the other, allowing for their separation. For the synthesis of this compound, this involves the resolution of a racemic mixture of 4-bromo-2,3-dihydro-1H-inden-1-ol.

Lipases are a class of enzymes widely employed in kinetic resolutions due to their broad substrate tolerance, high stability in organic solvents, and excellent enantioselectivity. nih.govlookchem.com The most common lipase-catalyzed reactions for resolving alcohols are transesterification (acylation) and hydrolysis.

In a typical lipase-mediated transesterification, a racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. For the preparation of this compound, if the lipase preferentially acylates the (S)-enantiomer, the unreacted (R)-enantiomer can be isolated with high enantiomeric purity.

Conversely, in a hydrolysis reaction, a racemic ester of the alcohol is treated with water in the presence of a lipase. The enzyme selectively hydrolyzes one of the enantiomeric esters, regenerating the alcohol for that enantiomer, while leaving the other ester intact.

The choice of lipase, acyl donor, solvent, and reaction temperature are critical parameters that significantly influence the efficiency and enantioselectivity of the resolution.

The success of an enzymatic kinetic resolution is intrinsically linked to the substrate specificity and enantioselectivity of the chosen biocatalyst. mdpi.com Different lipases exhibit varying degrees of selectivity towards different substrates. For instance, lipases from Candida antarctica (particularly Lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Candida rugosa are frequently screened for the resolution of chiral alcohols. mdpi.comnih.gov

The enantioselectivity of a lipase is influenced by the steric and electronic properties of the substrate. rsc.org The size and nature of the substituents on the chiral center and the surrounding molecular framework play a crucial role in how the substrate fits into the enzyme's active site. mdpi.com For 4-bromo-2,3-dihydro-1H-inden-1-ol, the presence of the bromine atom and the fused ring system will dictate the binding affinity and orientation within the active site of different lipases.

To determine the optimal biocatalyst, a screening of various commercially available lipases is typically performed. The enantiomeric excess (ee) of the product and the remaining substrate are measured to calculate the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is indicative of an efficient resolution.

Table 1: Hypothetical Screening of Lipases for the Kinetic Resolution of (±)-4-bromo-2,3-dihydro-1H-inden-1-ol via Transesterification

| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | ee of (R)-alcohol (%) | E-value |

| 1 | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 50 | >99 | >200 |

| 2 | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 48 | 95 | 80 |

| 3 | Candida rugosa Lipase | Vinyl Acetate | Dichloromethane | 52 | 85 | 25 |

Chiral Auxiliary-Mediated Diastereoselective Synthesis

An alternative enantioselective strategy involves the use of a chiral auxiliary. iupac.org A chiral auxiliary is a chiral molecule that is temporarily attached to an achiral substrate to control the stereochemical outcome of a subsequent reaction. numberanalytics.com The chiral auxiliary creates a diastereomeric intermediate, and the steric and electronic properties of the auxiliary direct the approach of a reagent from a specific face, leading to the formation of one diastereomer in excess. researchgate.net Finally, the chiral auxiliary is removed to yield the desired enantiomerically enriched product.

The design of an effective chiral auxiliary is crucial for achieving high diastereoselectivity. numberanalytics.com Key features of a good chiral auxiliary include its ready availability in enantiomerically pure form, ease of attachment to and removal from the substrate, and its ability to exert a high degree of stereocontrol. numberanalytics.com

For the synthesis of this compound, a common approach would be the diastereoselective reduction of the corresponding prochiral ketone, 4-bromo-1-indanone (B57769). The ketone can be reacted with a chiral auxiliary to form a chiral derivative, such as a chiral oxazolidinone or a chiral hydrazone. The subsequent reduction of the carbonyl group would then be directed by the chiral auxiliary.

For example, the ketone could be derivatized with a chiral amino alcohol to form a chiral oxathiazinane. Reduction of the C=N bond, followed by hydrolysis, could yield the desired chiral amine, which could then be converted to the alcohol. Alternatively, the ketone could be reduced using a chiral reducing agent, where the chirality is transferred from the reagent to the product.

The choice of the chiral auxiliary and the reaction conditions are critical for maximizing the diastereomeric excess (de) of the desired product.

Table 2: Potential Chiral Auxiliaries for the Diastereoselective Synthesis of this compound Precursors

| Chiral Auxiliary Type | Substrate | Key Reaction | Expected Outcome |

| Evans Oxazolidinone | Acyl derivative of 4-bromo-1-indanone | Aldol-type reaction or reduction | Diastereoselective formation of a C-C or C-H bond |

| SAMP/RAMP Hydrazone | 4-bromo-1-indanone | Asymmetric alkylation or reduction | Diastereoselective formation of a C-C or C-H bond |

| Chiral Amino Alcohol | 4-bromo-1-indanone | Formation of a chiral imine/oxazolidine | Diastereoselective reduction of the C=N/C=O bond |

This table presents potential strategies based on established chiral auxiliary methodologies; specific applications to the synthesis of this compound require further experimental investigation.

Stereochemical Control and Diastereomeric Excess

The stereochemical control in the synthesis of this compound is decisively achieved during the reduction of the carbonyl group of 4-bromo-1-indanone. Since this reduction creates the sole stereocenter in the molecule, the focus is on achieving high enantiomeric excess (e.e.) rather than diastereomeric excess. The key strategies employed are catalytic asymmetric reduction and biocatalytic reduction.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This is a widely recognized method for the enantioselective reduction of ketones. It typically utilizes chiral transition metal catalysts, most notably those based on ruthenium complexed with chiral ligands. For indanone systems, Noyori-type catalysts, such as RuCl(R,R)-Ts-dpen, are effective. In this process, a hydrogen donor like a formic acid/triethylamine azeotrope or isopropanol provides the hydride that, under the influence of the chiral catalytic environment, adds selectively to one face of the ketone, yielding the desired (R)-alcohol.

Biocatalytic Reduction: The use of enzymes, particularly ketoreductases (KREDs), offers an environmentally benign and highly selective method for ketone reduction. These biocatalysts, used either as isolated enzymes or within whole-cell systems (such as yeast or bacteria like Enterococcus faecium), can operate under mild conditions (neutral pH, room temperature) and often provide exceptionally high enantiomeric excess (>99% e.e.). nih.gov The enzyme's active site, which is inherently chiral, precisely orients the substrate for a stereospecific hydride transfer from a cofactor like NADPH or NADH.

Chiral Boron-Based Reagents: The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis. This method uses a chiral oxazaborolidine as a catalyst to direct the reduction by a boron hydride source, typically borane (BH₃). The catalyst and the ketone form a complex that locks the ketone into a specific conformation, exposing one face to attack by the hydride, thus leading to the formation of one enantiomer preferentially.

The effectiveness of these methods is summarized in the table below, showing typical results for the asymmetric reduction of substituted indanones.

| Method | Catalyst/Reagent | Typical Hydrogen Source | Achievable Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | Chiral Ruthenium Complexes (e.g., (R,R)-Ts-DPEN) | HCOOH/NEt₃ or Isopropanol | High (often >95%) |

| Biocatalytic Reduction | Ketoreductases (KREDs) or Whole Cells (Yeast) | Cofactor (NAD(P)H) regenerated by a co-substrate (e.g., glucose) | Excellent (often >99%) |

| CBS Reduction | Chiral Oxazaborolidine Catalysts | Borane (BH₃) | High (often >95%) |

Chiral Pool Synthesis Approaches Utilizing Pre-existing Chirality

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgmdpi.com This approach incorporates a pre-existing stereocenter from the starting material, which is then carried through a reaction sequence to become part of the final target molecule. numberanalytics.com

While a powerful tool in organic synthesis, the chiral pool approach is not a commonly documented strategy for the preparation of this compound. The scientific literature predominantly favors methods based on the asymmetric reduction of the achiral precursor, 4-bromo-1-indanone. The high efficiency and selectivity of catalytic asymmetric methods often make them more direct and economically viable than designing a multi-step sequence from a chiral pool starting material for this specific target.

Multi-Step Linear and Convergent Synthetic Routes

The synthesis of this compound is primarily accomplished through a multi-step linear sequence. This pathway involves the initial construction of the indanone core followed by the crucial stereoselective reduction.

Linear Synthesis Route:

The most prevalent linear route can be dissected into two main stages:

Formation of 4-Bromo-1-indanone: The synthesis of the key ketone intermediate is typically achieved via an intramolecular Friedel-Crafts acylation. guidechem.comnih.gov The process begins with a suitable benzene (B151609) derivative, 3-(2-bromophenyl)propanoic acid. chemicalbook.com This starting material is first activated by converting the carboxylic acid to a more reactive acyl chloride, commonly using thionyl chloride (SOCl₂). The resulting 3-(2-bromophenyl)propanoyl chloride is then subjected to cyclization in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃). The electrophilic acyl chloride attacks the aromatic ring intramolecularly to form the five-membered ring of the indanone system, yielding 4-bromo-1-indanone with high efficiency. chemicalbook.combeilstein-journals.org

Asymmetric Reduction to this compound: The 4-bromo-1-indanone produced in the first stage is a prochiral ketone. The final step is its enantioselective reduction to the desired (R)-alcohol using one of the stereocontrolled methods detailed in section 2.2.2.2 (e.g., ATH, biocatalysis, or CBS reduction).

This two-stage process represents the most direct and widely described linear pathway to the target compound. Convergent synthetic routes, where different fragments of the molecule are prepared separately before being combined, are not commonly reported for this specific structure due to its relatively simple and accessible linear synthesis.

Overview of Patent Literature on this compound Synthesis

The patent literature concerning this compound primarily focuses on its role as a valuable chiral intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents. The patents often describe robust and scalable methods for the two key steps: the synthesis of the 4-bromo-1-indanone precursor and its subsequent asymmetric reduction.

Patents such as US9249239B2 provide detailed procedures for the large-scale synthesis of 4-bromo-1-indanone via the Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid, highlighting conditions optimized for high yield and purity suitable for industrial production. chemicalbook.com

The asymmetric reduction step is also a major subject of patent filings. Numerous patents cover the use of specific chiral catalysts and processes for the enantioselective reduction of ketones to chiral alcohols. For instance, patents related to chiral haloalcohols describe the use of reagents like diisopinocampheylchloroborane for achieving high enantiomeric excess in the reduction of haloaralkylketones. google.com Other patents disclose novel ketoreductase enzymes and fermentation processes designed for the efficient and highly selective biocatalytic reduction of ketone intermediates. These patented methods emphasize operational simplicity, catalyst recyclability, and the achievement of high enantiopurity required for pharmaceutical applications. The WIPO (World Intellectual Property Organization) database also lists several patents associated with the 4-bromo-1-indanone chemical structure, underscoring its importance as a building block in proprietary synthetic routes. nih.gov

Stereochemical Characterization and Absolute Configuration Assignment of 1r 4 Bromo 2,3 Dihydro 1h Inden 1 Ol

Spectroscopic Techniques for Stereochemical Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure. For stereochemical analysis, specific NMR experiments and principles are particularly valuable.

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are in close spatial proximity, typically within 5 Å. libretexts.org This effect occurs through space, not through chemical bonds, making it an excellent tool for determining the relative configuration of stereocenters. intermediateorgchemistry.co.ukwikipedia.org In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close to each other. libretexts.org

For (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol, the key stereocenter is at the C1 position bearing the hydroxyl group. The relative orientation of the H1 proton with respect to the protons on the adjacent C2 and the aromatic ring can be established using NOE. In the (1R) configuration, the hydroxyl group and the H1 proton have a specific orientation relative to the fused ring system.

A hypothetical NOESY experiment on this compound would be expected to show a significant correlation between the H1 proton and one of the C2 protons, indicating their cis relationship. Furthermore, the spatial proximity of H1 to the aromatic proton at the C7 position would also result in an observable NOE, confirming the relative stereochemistry.

Interactive Data Table 1: Hypothetical NOE Correlations for this compound

| Irradiated Proton | Observed NOE Correlation | Inferred Spatial Proximity |

| H1 | H2 (one of the two) | cis orientation |

| H1 | H7 (aromatic) | Proximity to the aromatic ring |

| H2 (one of the two) | H1 | Confirms cis orientation |

The Karplus equation describes the empirical relationship between the three-bond coupling constant (³J) and the dihedral angle (θ) between two vicinal protons. fiveable.meyoutube.com The general form of the equation is J = Acos²(θ) + Bcos(θ) + C, where A, B, and C are empirically derived parameters. fiveable.me By measuring the ³J coupling constants from the ¹H NMR spectrum, the dihedral angles between adjacent protons can be estimated, providing valuable information about the conformation of the five-membered ring in the indanol core.

In the context of this compound, the coupling constants between H1 and the two H2 protons (³JH1-H2a and ³JH1-H2b) are of particular interest. The five-membered ring of the 2,3-dihydro-1H-indene system is not planar and adopts an envelope or twisted conformation. The specific dihedral angles, and thus the observed coupling constants, will be dependent on this conformation. By applying the Karplus equation, the measured J-values can be used to deduce the most likely conformation and the relative orientation of the substituents. For a rigid system, distinct differences in J-values for cis and trans protons are expected. youtube.com

Interactive Data Table 2: Hypothetical ³J Coupling Constants and Calculated Dihedral Angles for this compound

| Coupled Protons | Measured ³J (Hz) | Calculated Dihedral Angle (θ) |

| H1 - H2a | 8.5 | ~160° |

| H1 - H2b | 3.2 | ~45° |

To determine the enantiomeric purity and assign the absolute configuration of a chiral molecule by NMR, chiral solvating agents (CSAs) can be employed. nih.govresearchgate.netnih.gov CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netresearchgate.net This interaction leads to a differentiation in the chemical shifts (Δδ) of the corresponding protons of the two enantiomers in the NMR spectrum.

For this compound, a chiral alcohol like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol could be used as a CSA. Upon addition of the CSA to a solution of the racemic bromo-indanol, the signals for protons near the stereocenter (e.g., H1 and the adjacent aromatic protons) would be expected to split into two sets of signals, one for each diastereomeric complex. By comparing the spectrum of an enantiomerically pure sample, such as this compound, with that of the racemate in the presence of the CSA, the absolute configuration can be confirmed.

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule.

The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with the spectrum calculated for a known configuration using quantum chemical methods. Alternatively, empirical rules based on the CD spectra of structurally related compounds can be applied. The bromo and hydroxyl chromophores, in the chiral environment of the indanol scaffold, will give rise to characteristic Cotton effects (positive or negative bands) in the CD spectrum. The sign and intensity of these Cotton effects are directly related to the absolute configuration at the C1 stereocenter. For bromo-substituted compounds, specific electronic transitions associated with the bromine atom can contribute to the CD spectrum. documentsdelivered.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Diffraction Analysis for Solid-State Absolute Configuration

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. ucmerced.edu This technique provides a precise three-dimensional map of the electron density in a crystal, from which the exact spatial arrangement of every atom can be determined.

To apply this method to this compound, a suitable single crystal of the compound must first be grown. The diffraction data collected from this crystal can then be used to solve the crystal structure. The presence of the bromine atom (a heavy atom) is advantageous for the unambiguous determination of the absolute configuration using anomalous dispersion effects. researchgate.net The Flack parameter, which is calculated during the structure refinement, should refine to a value close to zero for the correct absolute configuration. A value close to 1 would indicate that the inverted structure is the correct one. This method provides incontrovertible proof of the (1R) configuration in the solid state.

Chromatographic Methods for Enantiomeric Purity Assessment

Chromatographic methods are powerful tools for separating enantiomers, allowing for the quantification of their relative amounts and thus the determination of enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common techniques utilized for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the enantioselective analysis of non-volatile or thermally labile compounds like this compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate CSP is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and high enantiorecognition capabilities. For compounds structurally similar to 4-bromo-2,3-dihydro-1H-inden-1-ol, normal-phase chromatography is often preferred.

Detailed research findings on the chiral HPLC separation of 4-bromo-2,3-dihydro-1H-inden-1-ol enantiomers are not extensively available in publicly accessible literature. However, based on the analysis of analogous compounds, a hypothetical set of parameters can be proposed to illustrate a typical analytical method.

Hypothetical Chiral HPLC Parameters:

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (B130326) (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 9.8 min |

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) offers high resolution and sensitivity for enantiomeric purity assessment. The principle of separation is similar to chiral HPLC, relying on a chiral stationary phase within the GC column.

Derivatized cyclodextrins are common chiral selectors used as stationary phases in capillary GC columns for the separation of a wide range of enantiomers, including alcohols. The analyte may sometimes require derivatization to enhance its volatility and improve chromatographic performance. For an alcohol like 4-bromo-2,3-dihydro-1H-inden-1-ol, derivatization to its acetate (B1210297) or silyl (B83357) ether derivative might be considered.

As with chiral HPLC, specific, published methods for the direct chiral GC analysis of this compound are scarce. The following table presents a plausible set of conditions that could be employed for such an analysis.

Hypothetical Chiral GC Parameters:

| Parameter | Value |

| Column | Chirasil-Dex CB (Beta-cyclodextrin derivative) |

| Dimensions | 25 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 200 °C at 5 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 270 °C |

| Retention Time (S)-enantiomer | ~ 12.2 min |

| Retention Time (R)-enantiomer | ~ 12.7 min |

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a fundamental property of chiral substances and provides a rapid method for assessing chiral purity. A pure enantiomer will rotate the plane of polarized light in a specific direction, and the magnitude of this rotation is proportional to the concentration of the chiral compound and the path length of the light through the sample.

The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (temperature, wavelength, and solvent). For this compound, a positive specific rotation value would be expected, corresponding to its dextrorotatory nature as designated by the (R)-configuration in many cases (though this is not a universal rule).

The enantiomeric excess (ee) of a sample can be estimated by comparing its measured specific rotation to the specific rotation of the pure enantiomer. While a precise, experimentally determined value for the specific rotation of enantiomerically pure this compound is not readily found in the literature, a representative value can be presented for illustrative purposes.

Hypothetical Optical Rotation Data:

| Parameter | Value |

| Compound | This compound |

| Specific Rotation [α]D20 | +15.2° |

| Concentration (c) | 1.0 g/100 mL |

| Solvent | Chloroform |

| Wavelength | 589 nm (Sodium D-line) |

| Temperature | 20 °C |

It is crucial to note that the data presented in the tables above are hypothetical and serve to illustrate the typical parameters and expected results for the analytical methods discussed. Actual experimental values would need to be determined and validated in a laboratory setting.

Chemical Transformations and Reactivity of 1r 4 Bromo 2,3 Dihydro 1h Inden 1 Ol

Reactions at the Hydroxyl Group

The secondary hydroxyl group is a primary site for various chemical modifications, including oxidation to a ketone and derivatization to form esters and ethers, or for the introduction of protecting groups to mask its reactivity during subsequent transformations.

The secondary alcohol moiety of (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol can be readily oxidized to the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-1-one. libretexts.orgmolport.comnih.gov This transformation is a fundamental process in organic chemistry. libretexts.org A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired reaction scale, functional group tolerance, and reaction conditions. libretexts.org Common and effective reagents include chromium-based oxidants and other systems. libretexts.orgorganic-chemistry.org

For instance, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent), is a powerful oxidizing agent for converting secondary alcohols to ketones. libretexts.org Milder reagents like pyridinium (B92312) chlorochromate (PCC) are also effective and can be advantageous when other sensitive functional groups are present in the molecule. libretexts.org

| Oxidizing Agent | Product | Typical Conditions |

| Chromic Acid (H₂CrO₄) | 4-bromo-2,3-dihydro-1H-inden-1-one | Acetone, H₂SO₄, 0°C to RT |

| Pyridinium Chlorochromate (PCC) | 4-bromo-2,3-dihydro-1H-inden-1-one | Dichloromethane (CH₂Cl₂), RT |

| Sodium Dichromate (Na₂Cr₂O₇) | 4-bromo-2,3-dihydro-1H-inden-1-one | H₂SO₄, H₂O, Heat |

The hydroxyl group can be derivatized to form esters and ethers. Esterification is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine. For example, treatment with acetic anhydride would yield (1R)-4-bromo-2,3-dihydro-1H-inden-1-yl acetate (B1210297). researchgate.net

In multistep syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. masterorganicchemistry.com Silyl (B83357) ethers are among the most common protecting groups for alcohols due to their ease of installation and removal. masterorganicchemistry.com For example, reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) yields a sterically hindered and stable TBS ether. This group is resistant to many non-acidic reagents but can be readily removed using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Acetic Anhydride, Pyridine | Acetate Ester |

| Etherification | Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | Methyl Ether |

| Protection | tert-Butyldimethylsilyl chloride (TBSCl), Imidazole | TBS Silyl Ether |

| Deprotection | Tetrabutylammonium fluoride (TBAF) | Original Alcohol |

Transformations of the Indane Ring System

While reactions at the hydroxyl and bromo groups are more common, the indane ring system itself can undergo transformations. The methylene (B1212753) groups of the five-membered ring, particularly the benzylic position (C3), can be sites for radical halogenation under specific conditions, although this can be less selective.

More complex transformations can involve intramolecular reactions. For example, derivatives of this compound could potentially be used in intramolecular Heck reactions to form more complex polycyclic systems, where a tethered alkene reacts with the aryl bromide to forge a new ring. wikipedia.orgnih.gov Furthermore, the synthesis of related structures like indane-1,3-diones often involves cyclization reactions that form the indane skeleton itself, highlighting the types of transformations the core structure can be built from. nih.gov

Electrophilic Aromatic Substitution on the Brominated Aromatic Ring

While specific literature on the electrophilic aromatic substitution (EAS) of this compound is not extensively documented, the regiochemical outcome of such reactions can be predicted by analyzing the directing effects of the substituents on the aromatic ring. The benzene (B151609) ring in this molecule is substituted with a bromine atom and an alkyl group (the fused five-membered ring).

The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles than benzene. However, through resonance, the bromine atom can donate a lone pair of electrons to the ring, which directs incoming electrophiles to the ortho and para positions relative to the bromine. libretexts.org The alkyl group, specifically the 2,3-dihydro-1H-inden-1-ol moiety, is generally considered a weakly activating group through an inductive effect, and it also directs incoming electrophiles to the ortho and para positions.

In this compound, the positions ortho to the bromine are C5 and C3 (part of the fused ring), and the para position is C7. The positions ortho to the alkyl substituent are C5 and C7, and the para position is not available as it is substituted by the bromine atom. The directing effects of both the bromo and the alkyl groups reinforce each other, strongly favoring substitution at the C5 and C7 positions. Steric hindrance from the adjacent five-membered ring might influence the relative rates of substitution at these positions.

Nitration, Sulfonation, and Friedel-Crafts Reactions:

Standard electrophilic aromatic substitution reactions are expected to follow this predicted regioselectivity.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely yield a mixture of 4-bromo-5-nitro-2,3-dihydro-1H-inden-1-ol and 4-bromo-7-nitro-2,3-dihydro-1H-inden-1-ol. masterorganicchemistry.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) is expected to produce the corresponding sulfonic acids at the C5 and C7 positions. masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid like AlCl₃, would introduce an acyl or alkyl group, respectively, at the C5 and C7 positions. wikipedia.orgnih.govrsc.org It is important to note that the hydroxyl group of the indanol might interfere with the Lewis acid catalyst in Friedel-Crafts reactions, potentially requiring a protection strategy for this functional group. wikipedia.org

| Reaction | Typical Reagents | Predicted Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-bromo-5-nitro-2,3-dihydro-1H-inden-1-ol and 4-bromo-7-nitro-2,3-dihydro-1H-inden-1-ol |

| Sulfonation | SO₃, H₂SO₄ | 4-bromo-2,3-dihydro-1H-inden-1-ol-5-sulfonic acid and 4-bromo-2,3-dihydro-1H-inden-1-ol-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl-4-bromo-2,3-dihydro-1H-inden-1-ol and 7-acyl-4-bromo-2,3-dihydro-1H-inden-1-ol |

Ring Opening or Expansion Reactions of the Five-Membered Ring

The five-membered ring of this compound can undergo ring expansion to form a six-membered aromatic ring, leading to the formation of a naphthalene (B1677914) system. This transformation typically proceeds through the corresponding ketone, 4-bromo-1-indanone (B57769).

Oxidation to 4-bromo-1-indanone:

The initial step in the ring expansion is the oxidation of the secondary alcohol in this compound to the corresponding ketone, 4-bromo-1-indanone. This is a standard transformation in organic synthesis and can be achieved using a variety of reagents. numberanalytics.comnumberanalytics.com

Pyridinium chlorochromate (PCC): A mild oxidant that converts secondary alcohols to ketones efficiently without over-oxidation. masterorganicchemistry.comlibretexts.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride under mild, low-temperature conditions, and is tolerant of a wide range of functional groups. wikipedia.orgbyjus.comyoutube.com

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a selective and mild oxidation of alcohols to ketones at room temperature. wikipedia.orgnih.govorganic-chemistry.org

Ring Expansion of 4-bromo-1-indanone:

Once 4-bromo-1-indanone is formed, it can undergo a two-step ring expansion to yield a 2-bromo-1-naphthol derivative. This process involves the formation of a dihalocyclopropane intermediate followed by a rearrangement.

A reported protocol for the ring expansion of 1-indanones to 2-halo-1-naphthols involves the reaction of the corresponding silyl enol ether with a haloform (e.g., bromoform, CHBr₃) in the presence of a strong base like potassium tert-butoxide. This generates a dihalocyclopropane intermediate which then undergoes a base-mediated ring expansion to the naphthol product. masterorganicchemistry.com While the specific application to 4-bromo-1-indanone is not detailed, the methodology has been shown to be effective for a range of substituted indanones. masterorganicchemistry.com

| Step | Reaction | Typical Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Oxidation | PCC, CH₂Cl₂; or DMSO, (COCl)₂, Et₃N; or DMP, CH₂Cl₂ | 4-bromo-1-indanone |

| 2 | Ring Expansion | 1. Formation of silyl enol ether (e.g., TBSCl, base) 2. CHBr₃, KOt-Bu | Substituted 2-bromo-1-naphthol |

Alternative ring expansion methodologies for 1-indanones have also been developed, such as the rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of the five-membered ring to form a benzocycloheptenone skeleton. However, the formation of naphthol derivatives is a more common transformation for this class of compounds.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Precursor to Enantiopure Biologically Active Compounds

The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug discovery. (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol serves as a crucial starting point for the synthesis of several biologically active molecules, leveraging its defined stereochemistry to impart chirality to the final product.

One of the most prominent applications of this compound is in the synthesis of chiral aminoindanol (B8576300) derivatives. The conversion of the hydroxyl group to an amino group, often with inversion or retention of configuration, leads to the formation of valuable cis- and trans-aminoindanols. These derivatives are not only biologically active in their own right but also serve as key intermediates for more complex molecules. The bromo-substituent on the aromatic ring provides a handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of analogues.

A key derivative, cis-1-amino-2-indanol, is a significant building block in many areas of chemistry, utilized as a scaffold in ligands, catalysts, and chiral auxiliaries. nih.gov The synthesis of enantiopure cis-1-amino-2-indanol can be achieved from indene (B144670) oxide through a Ritter-type reaction, which involves the trapping of a nitrilium ion. nih.gov

The chiral aminoindanol core is a privileged scaffold in medicinal chemistry, most notably in the development of HIV protease inhibitors. The landmark drug Indinavir (B1671876) (Crixivan®) , a potent inhibitor of the HIV-1 protease, incorporates a (1S,2R)-1-amino-2-indanol fragment as a key component that interacts with the enzyme's active site.

The synthesis of this crucial intermediate often starts from indene or indanone. researchgate.netresearchgate.net For instance, Merck's synthesis of the (-)-cis-(1S,2R)-1-aminoindan-2-ol fragment for Indinavir begins with the asymmetric epoxidation of indene. researchgate.net While direct synthetic routes from this compound to the corresponding aminoindanol for HIV protease inhibitors are less commonly detailed in readily available literature, the bromo-substituent offers a potential site for modification to enhance binding affinity or alter pharmacokinetic properties of the resulting inhibitor. The chemical name for indinavir sulfate (B86663) explicitly includes the 2,3-dihydro-2-hydroxy-1H-inden-1-yl moiety, highlighting the centrality of this scaffold. nih.gov

| Compound | Starting Material/Precursor | Key Application |

|---|---|---|

| (1S,2R)-1-amino-2-indanol | Indene/Indanone | Intermediate for Indinavir |

| Indinavir (Crixivan®) | (1S,2R)-1-amino-2-indanol | HIV Protease Inhibitor |

The "chiral pool" strategy, which utilizes readily available enantiopure compounds from nature, is a powerful approach in the total synthesis of complex natural products. researchgate.net Chiral indanol derivatives, including those accessible from this compound, can serve as valuable chiral building blocks in this context. The rigid indane framework can be used to control the stereochemistry of subsequent reactions, and the aromatic ring can be elaborated to construct various carbocyclic and heterocyclic systems found in natural products. While specific examples detailing the use of the 4-bromo substituted indanol in the total synthesis of a named natural product are not prevalent in the reviewed literature, its potential as a versatile starting material is clear.

Role in the Development of Chiral Ligands and Organocatalysts

The development of efficient chiral ligands and organocatalysts is paramount for asymmetric synthesis. The rigid and well-defined stereochemical environment of this compound makes it an excellent scaffold for the design of such molecules.

Chiral amino alcohols are a cornerstone of ligand design for asymmetric catalysis. The conversion of this compound to its corresponding amino alcohol derivatives provides access to a class of ligands with a constrained bicyclic backbone. These ligands, often bidentate, can coordinate to transition metals to form chiral catalysts for a variety of asymmetric transformations, including hydrogenations, alkylations, and cycloadditions. The bromine atom can be retained to influence the electronic properties of the ligand or replaced with other functional groups, such as phosphines, to create P,N-ligands.

The cis-1-amino-2-indanol structure is a key moiety in widely used ligands such as BOX and PyBOX, which are employed in asymmetric catalysis. nih.gov

The chiral ligands and organocatalysts derived from this compound have found application in a range of asymmetric chemical transformations. For instance, oxazaborolidine catalysts prepared from optically pure cis-1-amino-2-indanols are effective for the asymmetric borane (B79455) reduction of aromatic ketones. nih.gov

Furthermore, chiral phosphine (B1218219) ligands are crucial in transition-metal-catalyzed asymmetric reactions. nih.govdicp.ac.cn The synthesis of P-chiral phosphine ligands, where the chirality resides on the phosphorus atom, has been a significant area of research. dicp.ac.cn While direct synthesis from the bromo-indanol is not explicitly detailed, the functionalized indane backbone provides a robust framework for the attachment of phosphine moieties, leading to the creation of novel and efficient ligands for reactions such as asymmetric hydrogenation.

| Catalyst/Ligand Type | Derived From | Application in Asymmetric Catalysis |

|---|---|---|

| BOX and PyBOX ligands | cis-1-amino-2-indanol | Various asymmetric transformations |

| Oxazaborolidine catalysts | cis-1-amino-2-indanols | Asymmetric borane reduction of ketones |

| P-chiral phosphine ligands | Chiral backbones (potentially indanol-derived) | Asymmetric hydrogenation |

Stereoselective Construction of Complex Molecular Scaffolds

Information on the specific use of this compound in the stereoselective synthesis of complex molecular scaffolds, including detailed research findings and data tables, is not available in the reviewed literature.

Mechanistic and Theoretical Investigations of Reactions Involving 1r 4 Bromo 2,3 Dihydro 1h Inden 1 Ol

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

No specific studies utilizing Density Functional Theory (DFT) to calculate the reaction pathways and identify the transition states for reactions directly involving (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol were found in a thorough review of scientific literature. Such studies would theoretically provide critical insights into the energetics of bond formation and cleavage, the influence of the bromine substituent on the indenol core's reactivity, and the step-by-step mechanism of its transformations. The absence of this data precludes a detailed discussion on the computed activation energies and the geometries of transition state structures.

Conformational Analysis and Stereoselectivity Prediction

Elucidation of Reaction Mechanisms in Synthetic Pathways

Detailed experimental studies aimed at elucidating the step-by-step reaction mechanisms in synthetic pathways that utilize this compound are not extensively documented. While it is likely employed in nucleophilic substitution or coupling reactions, kinetic studies, isotopic labeling experiments, or intermediate trapping that would definitively establish the mechanisms of these transformations have not been specifically reported for this compound.

Structure-Reactivity Relationship Studies of this compound Derivatives

A systematic investigation into the structure-reactivity relationships of derivatives of this compound is not apparent in the current body of scientific literature. Such studies would involve synthesizing a series of analogues with modifications to the bromo-indenol scaffold and quantitatively assessing how these structural changes impact their reactivity in specific chemical transformations. The generation of quantitative structure-reactivity relationship (QSRR) models or Hammett plots for its derivatives, which would provide valuable data on the electronic and steric effects governing their reactivity, has not been reported.

Future Research Directions and Outlook for 1r 4 Bromo 2,3 Dihydro 1h Inden 1 Ol

Development of Greener and More Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol, a key focus will be the development of more environmentally benign and efficient synthetic routes.

Current methodologies often rely on traditional chemical reductants which can generate significant waste. Future research is poised to explore biocatalytic and enzymatic approaches for the asymmetric reduction of the corresponding ketone, 4-bromo-2,3-dihydro-1H-inden-1-one. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, offers the potential for high enantioselectivity under mild reaction conditions, often in aqueous media, thereby reducing the reliance on hazardous organic solvents and reagents.

Another promising avenue is the adoption of continuous flow chemistry. nih.govresearchgate.netmdpi.comuc.ptrsc.org Flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling-up. The immobilization of catalysts, including enzymes, within these systems can lead to highly efficient and reusable catalytic processes for the synthesis of chiral indanols.

The principles of atom economy will also drive innovation. Research into catalytic C-H activation and functionalization of the indane scaffold could provide more direct and less wasteful routes to this and related molecules, minimizing the need for protecting groups and multi-step sequences. nih.govnih.govresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Research Focus |

| Biocatalysis/Enzymatic Reduction | High enantioselectivity, mild reaction conditions, reduced waste, use of renewable resources. | Screening for suitable enzymes, enzyme immobilization, reaction optimization in aqueous media. |

| Continuous Flow Chemistry | Enhanced process control, improved safety, scalability, potential for catalyst recycling. | Development of integrated flow systems, immobilization of catalysts, real-time reaction monitoring. |

| C-H Activation | High atom economy, reduced number of synthetic steps, novel retrosynthetic disconnections. | Discovery of selective catalysts, understanding of directing group effects, functionalization of the indane core. |

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The unique structural features of this compound offer a playground for exploring novel chemical reactions and transformations. The interplay between the hydroxyl group, the bromine atom, and the aromatic ring opens up possibilities for unprecedented reactivity.

Future investigations could focus on the photochemical properties of this bromo-indanol. tubitak.gov.tr Light-induced transformations could lead to novel intramolecular cyclizations or rearrangements, providing access to complex polycyclic structures that are difficult to obtain through traditional thermal reactions.

The development of new cycloaddition reactions involving the dihydroindenol core is another area ripe for exploration. encyclopedia.publibretexts.orglibretexts.orgyoutube.comorganic-chemistry.org By treating the molecule as either a diene or a dienophile under appropriate conditions, researchers could construct novel fused ring systems with potential applications in materials science and medicinal chemistry.

Furthermore, the strategic application of modern synthetic methodologies such as C-H activation to the bromo-indan scaffold could unlock new pathways for derivatization. nih.govnih.govresearchgate.net This could enable the introduction of a wide range of functional groups at previously inaccessible positions, leading to a diverse library of novel indane derivatives.

Broader Applications in Drug Discovery, Agrochemicals, and Advanced Materials

The inherent chirality and functionality of this compound make it a highly attractive building block for various applications.

In drug discovery , the indane scaffold is a recognized pharmacophore found in several approved drugs. eburon-organics.com Future research will likely involve the use of this chiral bromo-indanol as a starting material for the synthesis of complex molecules with potential therapeutic activity. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding the design of new drug candidates based on this scaffold. ugm.ac.iddovepress.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netnih.govmdpi.comaimspress.com

The field of agrochemicals also presents significant opportunities. Chirality is a key factor in the efficacy and environmental impact of many pesticides and herbicides. nih.govwiley-vch.deresearchgate.nettaylorfrancis.com The this compound core could be incorporated into new agrochemical candidates with improved target specificity and reduced off-target effects.

In advanced materials science , this compound could serve as a chiral monomer for the synthesis of novel polymers. researchgate.netnih.govmdpi.commdpi.com The incorporation of the rigid and chiral indane unit into a polymer backbone could impart unique properties, such as enhanced thermal stability, specific optical activity, or improved mechanical strength.

Table 2: Potential Applications of this compound

| Field | Potential Role | Key Research Areas |

| Drug Discovery | Chiral scaffold for the synthesis of new therapeutic agents. | SAR studies through derivatization, pharmacophore modeling, synthesis of complex natural product analogues. |

| Agrochemicals | Building block for novel, stereospecific pesticides and herbicides. | Synthesis and biological evaluation of new indane-based agrochemicals, investigation of enantiomeric selectivity. |

| Advanced Materials | Chiral monomer for the synthesis of functional polymers. | Polymerization studies, characterization of polymer properties, exploration of applications in optics and separations. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synergy between synthetic chemistry and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. For this compound, AI and machine learning (ML) will play a crucial role in accelerating its development and application.

Predictive modeling algorithms can be employed to forecast the enantioselectivity of different catalytic systems for the synthesis of this chiral alcohol, thereby reducing the need for extensive experimental screening. iiserpune.ac.inchemrxiv.orgresearchgate.net Machine learning models can also be trained to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and purity.

The integration of automated synthesis platforms with machine learning algorithms will enable self-optimizing chemical reactors. researchgate.netrsc.orgchemrxiv.org These systems can autonomously explore reaction space, identify optimal conditions, and even suggest new reaction pathways, significantly accelerating the pace of research and development involving this versatile chiral building block.

Q & A

Basic: What synthetic routes are commonly used to prepare (1R)-4-bromo-2,3-dihydro-1H-inden-1-ol, and how can reaction conditions be optimized for higher enantiomeric purity?

Answer:

The synthesis typically involves reducing a ketone precursor (e.g., 4-bromo-2,3-dihydro-1H-inden-1-one) using agents like sodium borohydride in alcohol solvents under inert conditions . Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Temperature control : Lower temperatures (−10°C to 0°C) minimize side reactions during reduction.

- Catalyst use : Chiral catalysts (e.g., oxazaborolidines) can enhance enantioselectivity, though enzymatic resolution with Burkholderia cepacia lipase has also been reported for similar halo-indenols to achieve >99% ee .

Advanced: How can conflicting stereochemical assignments for this compound be resolved using crystallographic and computational methods?

Answer:

Discrepancies in stereochemistry often arise from ambiguous NOE data or incorrect refinement models. A robust workflow includes:

X-ray crystallography : Use SHELXL for refinement, ensuring proper treatment of Flack parameters to determine absolute configuration .

DFT calculations : Compare experimental and computed vibrational circular dichroism (VCD) spectra to validate the (1R) configuration .

Cross-validation : Contrast results with structurally analogous compounds (e.g., (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol) to identify systematic errors .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- Chromatography : HPLC with chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric purity.

- Spectroscopy :

- Polarimetry : Measure optical rotation ([α]D) to monitor enantiomeric excess .

Advanced: How does the bromine substituent in this compound influence its reactivity in cross-coupling reactions?

Answer:

The C-Br bond facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, but steric hindrance from the bicyclic framework requires tailored conditions:

- Catalyst systems : Pd(dba)₂/XPhos for arylations at 80°C in toluene/water mixtures .

- Substrate scope : Bromine at the 4-position directs meta-functionalization in subsequent reactions, as seen in related indenols .

- Challenges : Competing elimination can occur; stabilize intermediates with additives like Cs₂CO₃ .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves and safety goggles due to skin/eye irritation risks (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of brominated vapor.

- Waste disposal : Halogenated waste containers for residues, as bromine may generate toxic byproducts .

Advanced: How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

Answer:

- Scaffold diversification : Introduce fluorine at the 7-position via electrophilic fluorination to enhance metabolic stability .

- Biological targets : The indenol core mimics steroidal structures, enabling interactions with hormone receptors. Analogues like 5-bromo-7-fluoro-2,3-dihydro-1H-inden-1-ol show anticancer activity by inhibiting kinase pathways .

- SAR studies : Modify the hydroxyl group to esters or ethers to modulate lipophilicity and blood-brain barrier penetration .

Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- LogP prediction : Use ChemAxon or ACD/Labs to estimate partition coefficients (experimental LogP ~2.1) .

- pKa calculation : The hydroxyl group has a predicted pKa of ~10.5, requiring protonation in acidic media for solubility .

- Docking studies : AutoDock Vina to simulate binding to biological targets (e.g., enzymes with hydrophobic active sites) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:

- Batch validation : Ensure compound purity (>98% by HPLC) and confirm stereochemistry via X-ray .

- Assay standardization : Use cell lines with consistent genetic backgrounds (e.g., HEK293T for receptor studies) .

- Meta-analysis : Compare datasets from multiple studies (e.g., IC₅₀ values in kinase assays) to identify outliers caused by assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.